17A-Ethynylestradiol 17B-(A-glucuronide)potassium
Description
17α-Ethynylestradiol 17β-(D-glucuronide) potassium is a glucuronidated metabolite of 17α-ethynylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives. Glucuronidation, a Phase II metabolic reaction, typically occurs at hydroxyl or other polar groups, rendering the compound more water-soluble for excretion. In this case, the glucuronic acid is conjugated at the 17β-position of EE2, forming a potassium salt to enhance stability and solubility .
Key characteristics:
Properties
Molecular Formula |
C26H31KO8 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6R)-6-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H32O8.K/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31;/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31);/q;+1/p-1/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26-;/m0./s1 |
InChI Key |
RBBJHCKDRRZMGQ-GHDGYVMMSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glucuronidation Using Hepatic Microsomes
The most established and widely used method for preparing this compound is enzymatic glucuronidation catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in liver microsomes.
- Microsomal Sources: Human liver microsomes (HLM) are preferred for producing authentic human metabolites, although dog, rat, and monkey liver microsomes can also be used depending on yield and enzyme activity profiles.
- Reaction Conditions: Incubation typically involves ethinylestradiol substrate, UDP-glucuronic acid (UDPGA) as the glucuronide donor, MgCl2, and microsomal protein in a buffered system (pH ~7.4).
- Optimization: Parameters such as substrate concentration, incubation time, temperature (usually 37°C), and microsomal protein concentration are optimized to maximize glucuronide yield.
- Isolation: After incubation, the glucuronide product is isolated using chromatographic methods such as liquid chromatography (LC) or solid-phase extraction.
- Characterization: The product is characterized by LC-MS/MS, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the glucuronidation site and structure.
Chemical Synthesis Approaches
While enzymatic synthesis is the primary route, chemical synthesis of ethinylestradiol glucuronides, including potassium salts, can be achieved through multi-step organic synthesis involving:
- Activation of Ethinylestradiol: Protecting groups such as Boc (tert-butyloxycarbonyl) may be used to protect hydroxyl groups during synthesis.
- Coupling with Glucuronic Acid Derivatives: Using coupling agents like dicyclohexylcarbodiimide (DCC) to form ester or ether linkages between ethinylestradiol and glucuronic acid derivatives.
- Deprotection: Removal of protecting groups with deprotecting agents such as hydrochloric acid in dioxane or sodium borohydride (NaBH4) to yield the free glucuronide.
- Salt Formation: The glucuronide is converted to the potassium salt by treatment with potassium hydroxide or potassium carbonate under controlled conditions.
Biosynthesis Using Recombinant UGT Enzymes
Recombinant human UGT enzymes, particularly UGT1A1, UGT1A3, and UGT2B7, can be employed in vitro for regioselective glucuronidation of ethinylestradiol to produce 17B-(A-glucuronide) potassium salts.
- This method allows for high specificity and scalability.
- It facilitates production of authentic standards for pharmacokinetic and toxicological studies.
Analytical and Characterization Data
The following tables summarize analytical parameters and assay results from enzymatic glucuronidation studies relevant to ethinylestradiol glucuronides.
| Table 1: Solubility and Hydrolysis Assay of Ethinylestradiol Prodrugs | |||||
|---|---|---|---|---|---|
| Prodrug | Solubility (ug/mL) | Hydrolysis (%) at 5 min | Assay (%) at T=0 | T=2 weeks | T=1 month |
| Ethinyl Estradiol Acetoxy Acetate | 2.0 | 100% | 97.8 | 97.2 | 97.0 |
- Column: Zorbex SB-C18 5 μm, 4.6 × 250 mm
- Flow rate: 1.0 mL/min, Temperature: Ambient, Wavelength: 210 nm
- Injection Volume: 10 μL, Sample solvent: Acetonitrile
- Retention Time: ~15.0 minutes
| Table 2: Stability Assay of Ethinylestradiol Lactate-Acetate Prodrug | ||||||
|---|---|---|---|---|---|---|
| Prodrug Monomer | Solubility (ug/mL) | Hydrolysis (%) at 5 min | Assay (%) at T=0 | T=1 month | T=3 months | T=6 months |
| Ethinyl Estradiol Lactate-Acetate | 2.4 | 100% | 94.43 | 93.67 | 95.91 | 95.89 |
- Column: Symmetry Shield RP 18 5 μm, 4.6 × 250 mm
- Flow rate: 1.0 mL/min, Temperature: Ambient, Wavelength: 210 nm
- Injection Volume: 10 μL, Sample solvent: Acetonitrile
- Retention Time: ~11.0 minutes
| Table 3: Assay of Ethinyl Estradiol N-Acetyl Prolinate | ||
|---|---|---|
| Assay (%) | T=0 | T=2 weeks |
| 97.2 | 96.6 |
- Column: Luna C18, 5.0 μm, 250 mm × 4.6 mm
- Flow rate: 1.0 mL/min, Temperature: Ambient, Wavelength: 210 nm
- Injection Volume: 10 μL, Sample solvent: MeCN:H2O (50:50)
- Retention Time: ~15.5 minutes
Summary of Preparation Protocol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Substrate preparation | Ethinylestradiol, protected if needed (Boc, acetyl groups) | Protect hydroxyl groups to direct regioselectivity |
| 2. | Coupling reaction | DCC or other coupling agents with glucuronic acid derivatives | Forms ester or ether linkage |
| 3. | Deprotection | HCl/dioxane, NaBH4, or other deprotecting agents | Removes protecting groups to yield glucuronide |
| 4. | Salt formation | Potassium hydroxide or potassium carbonate | Converts glucuronide to potassium salt |
| 5. | Purification | Chromatography (HPLC, solid-phase extraction) | Ensures purity and isolation of product |
| 6. | Characterization | LC-MS/MS, NMR, IR spectroscopy | Confirms structure and purity |
Research and Practical Considerations
- Enzymatic glucuronidation using human liver microsomes remains the gold standard for producing authentic this compound due to regioselectivity and biological relevance.
- Chemical synthesis routes provide alternatives for large-scale production but require careful control of protecting groups and deprotection steps to avoid side reactions.
- Analytical methods such as LC-MS/MS coupled with derivatization techniques allow differentiation of acyl-, O-, and N-glucuronides, crucial for confirming the exact glucuronidation site.
- Stability studies demonstrate that the glucuronide potassium salt maintains integrity over months under controlled conditions, supporting its use as a standard or pharmaceutical intermediate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronide moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
Pharmacokinetics
- Metabolism : The compound undergoes extensive metabolism primarily in the liver, where it is converted to various glucuronide conjugates. This process is facilitated by UDP-glucuronosyltransferases (UGTs), which play a crucial role in the detoxification and excretion of estrogens .
- Elimination : Approximately 59.2% of ethinylestradiol is eliminated through urine and bile, with a significant portion excreted as glucuronide metabolites .
Therapeutic Applications
- Contraception
- Hormone Replacement Therapy (HRT)
- Treatment of Menstrual Disorders
- Acne Treatment
Case Studies
- Study on Pharmacokinetics : A study demonstrated that the glucuronidated form of ethinylestradiol showed enhanced bioavailability compared to its parent compound when administered orally. This was attributed to reduced hepatic clearance due to the conjugation process, allowing for more sustained therapeutic effects .
- Clinical Trials for PMDD : Clinical trials have shown that ethinylestradiol in combination with other agents significantly reduced PMDD symptoms compared to placebo, illustrating its effectiveness as a therapeutic agent in hormonal modulation .
Comparative Data Table
| Application | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Contraception | Inhibits ovulation via estrogenic activity | Widely used in COCs |
| Hormone Replacement Therapy | Alleviates menopausal symptoms | Significant symptom relief reported |
| Menstrual Disorders | Modulates hormonal levels | Effective in reducing PMDD symptoms |
| Acne Treatment | Anti-androgenic effects reduce sebum production | Proven efficacy in clinical settings |
Mechanism of Action
The mechanism of action of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium involves its interaction with estrogen receptors. The ethynyl group enhances its binding affinity to the receptor, while the glucuronide moiety facilitates its excretion. Upon binding to the receptor, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues
Estradiol Glucuronides
Estradiol 17β-D-glucuronide sodium salt (CAS 15087-02-2):
- Higher polarity compared to 17β-conjugates, influencing urinary excretion rates .
Multi-Conjugated Estrogens
- Estradiol 3-sulfate 17β-glucuronide dipotassium salt (CAS 10392-35-5):
Physicochemical and Analytical Comparisons
Table 1: Structural and Physicochemical Properties
| Compound | Parent Structure | Conjugation Site | Counterion | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 17α-Ethynylestradiol 17β-glucuronide K⁺ | EE2 | 17β | K⁺ | ~470 (estimated)* | Not available |
| Estradiol 17β-D-glucuronide Na⁺ | Estradiol | 17β | Na⁺ | 448.5 | 15087-02-2 |
| Estradiol 3-β-D-glucuronide | Estradiol | 3 | – | ~448 | Not specified |
| Ethynodiol | N/A | – | – | 288.47 | 1231-93-2 |
*Estimated based on estradiol glucuronide (+172 g/mol for glucuronic acid and K⁺ adjustment).
Key Observations :
- The potassium salt form of EE2 glucuronide enhances solubility compared to sodium salts, which is critical for in vitro assays .
- Conjugation at the 17β-position reduces receptor binding affinity compared to the parent EE2, as glucuronides are typically inactive metabolites .
Analytical Challenges and Methods
- Lack of Reference Standards: Boldenone glucuronide and EE2 glucuronide both face scarcity of certified reference materials, complicating method validation .
- LC-MS/MS Analysis : Required for sensitive detection due to low plasma concentrations. Stable isotope-labeled internal standards (e.g., deuterated analogs) are preferred to mitigate matrix effects (ME) .
- Purity Assessment : Quantitative NMR (QNMR) is used to verify purity (e.g., 88.1 ± 2.1% for androsterone glucuronide), a method applicable to EE2 glucuronide .
Table 2: Analytical Considerations
| Parameter | 17α-Ethynylestradiol 17β-glucuronide | Estradiol 17β-glucuronide | Boldenone 17-glucuronide |
|---|---|---|---|
| Primary Detection Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | Deuterated EE2 glucuronide | Deuterated estradiol | Deuterated boldenone |
| Key Challenges | Low abundance in biological samples | Similar to EE2 | Reference material scarcity |
Biological Activity
17A-Ethynylestradiol 17B-(A-glucuronide)potassium is a glucuronidated metabolite of ethinylestradiol, a synthetic estrogen commonly used in contraceptives and hormone replacement therapies. Understanding its biological activity is crucial for assessing its pharmacological effects, potential therapeutic applications, and environmental impact.
Ethinylestradiol and its glucuronide form primarily exert their biological effects through interaction with estrogen receptors (ERs), particularly ERα and ERβ. The glucuronidation process, facilitated by UDP-glucuronosyltransferases (UGTs), enhances the solubility and excretion of ethinylestradiol, but may also influence its biological activity by modulating receptor interactions.
Key Enzymes Involved
- UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 : These enzymes are responsible for the glucuronidation of ethinylestradiol, affecting its pharmacokinetics and biological activity .
- CYP Enzymes : Ethinylestradiol can undergo hydroxylation by cytochrome P450 enzymes (CYP3A4, CYP2C8, etc.), leading to various metabolites that may also exhibit biological activity .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Highly bioavailable when administered orally.
- Distribution : Widely distributed in body tissues with a significant volume of distribution.
- Metabolism : Primarily metabolized in the liver through glucuronidation and sulfation.
- Excretion : Approximately 59.2% is eliminated in urine and bile; less than 3% in feces .
Estrogenic Activity
The compound exhibits estrogenic activity, influencing various physiological processes:
- Reproductive System : Modulates menstrual cycles, ovulation, and fertility.
- Bone Health : Contributes to bone density maintenance by promoting osteoblast activity.
- Cardiovascular Effects : May affect lipid profiles and vascular function.
Environmental Impact
As a prevalent endocrine-disrupting chemical (EDC), this compound poses risks to aquatic ecosystems. Its persistence in wastewater can lead to reproductive abnormalities in wildlife due to its estrogenic properties .
Case Studies
- Pharmacokinetic Studies : Research has shown significant differences in the pharmacokinetics of ethinylestradiol and its glucuronide form across populations. Studies involving pregnant women indicated altered metabolism rates due to hormonal changes during pregnancy .
- Ecotoxicological Assessments : A study evaluated the impact of glucuronidated estrogens on fish populations, revealing that exposure led to feminization and disrupted reproductive behaviors among male specimens .
Data Tables
| Parameter | Ethinylestradiol | This compound |
|---|---|---|
| Molecular Weight | 296.41 g/mol | 446.5 g/mol |
| Half-Life (oral administration) | 8.4 ± 4.8 hours | Not specifically defined |
| Primary Route of Excretion | Urine (59.2%) | Urine and Bile |
| Estrogenic Potency | High | Moderate |
Q & A
Q. Model-Specific Factors :
- Biliary excretion rates vary between rodents and humans due to MRP2 transporter affinity differences .
- Use CRISPR-edited cell lines (e.g., HEK293-MRP2) to isolate transport mechanisms .
Data Normalization : Apply isotope-labeled internal standards (e.g., C-ethynylestradiol glucuronide) to correct for matrix effects in LC-MS quantification .
Statistical Reconciliation : Use mixed-effects models to account for interspecies variability in AUC and clearance data .
Q. What experimental designs are optimal for studying the role of 17α-ethynylestradiol 17β-glucuronide in estrogen-induced cholestasis?
- Methodological Answer :
- In Vitro : Co-culture hepatocytes with canalicular membranes to simulate bile acid flux. Measure ATP-dependent MRP2 transport inhibition using H-labeled glucuronide .
- In Vivo : Use pregnant rat models to mimic hormonal cholestasis. Monitor serum bile acids (e.g., taurocholate) and hepatic MRP2 expression via qPCR .
- Controls : Include ursodeoxycholic acid as a therapeutic comparator to validate cholestasis reversal .
Q. How can researchers address analytical interference when quantifying 17α-ethynylestradiol 17β-glucuronide alongside its sulfate conjugates?
- Methodological Answer :
- Chromatographic Separation : Employ a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) to resolve glucuronide (retention time ~8.2 min) from sulfate conjugates (~6.5 min) .
- Enzymatic Hydrolysis : Use β-glucuronidase (Helix pomatia) to selectively hydrolyze glucuronides, followed by LC-MS confirmation of aglycone release .
- Cross-Validation : Compare data with stable isotope dilution assays (SIDAs) to eliminate false positives .
Data Analysis and Reproducibility Challenges
Q. What statistical approaches are recommended for interpreting contradictory in vitro vs. in vivo toxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .
- Dose-Response Modeling : Apply Hill equations to reconcile EC disparities between cell-based assays and whole-organism studies .
- Machine Learning : Train classifiers (e.g., Random Forest) on hepatic transporter expression datasets to predict interspecies toxicity .
Q. How can researchers ensure reproducibility in glucuronide quantification amid matrix effects?
- Methodological Answer :
- Internal Standards : Use deuterated analogs (e.g., d-ethynylestradiol glucuronide) matched to the analyte’s ionization efficiency .
- Matrix-Matched Calibration : Prepare standards in pooled biological fluid (e.g., human bile) to mimic sample complexity .
- Quality Controls : Include inter-day precision checks with CV <15% for FDA/EMA compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
